molecular formula C10H9NO4 B085161 (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 767304-83-6

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No. B085161
M. Wt: 207.18 g/mol
InChI Key: JJMSSIVSZNVZFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-methyl-2-benzoxazolinone involves several steps, including condensation reactions and cyclization processes. For instance, the synthesis of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone can be achieved through the condensation of 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine hydrate, leading to further chemical modifications and the formation of various derivatives with potential biological activities (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been determined by X-ray diffraction and quantum chemical calculations. These studies reveal the compound's conformation and the effects of intermolecular interactions on its structure. Notably, the presence of a moderately strong O-H...O hydrogen bond contributes to the formation of molecular chains and impacts the charge distribution within the molecule (Wang et al., 2016).

Scientific Research Applications

Antibacterial Activity

One notable study focused on the synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues, which are structurally similar to the mentioned compound. These compounds demonstrated good activity against several bacterial strains, including K.pneumonea and E. faecalis, with some showing potent activity against S.aureus. This indicates the potential of benzoxazine derivatives as antibacterial agents (Kadian, Maste, & Bhat, 2012).

Molecular Structure and Charge Density Analysis

Another study explored the molecular structure and charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid through X-ray diffraction and quantum chemical calculations. The research provided insights into the dynamics of the molecule, including its conformation and electron density, which are crucial for understanding the compound's interaction with biological targets (Wang et al., 2016).

Antimicrobial and Antioxidant Studies

A study on the synthesis of benzoxazinyl pyrazolone arylidenes revealed potent antimicrobial and antioxidant activities. This work underscores the therapeutic potential of benzoxazole derivatives in treating infections and oxidative stress-related conditions (Sonia et al., 2013).

Heparanase Inhibition

Research into furanylthiazole and benzoxazol-5-yl acetic acid derivatives discovered novel classes of heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in cancer treatment by inhibiting heparanase, an enzyme involved in tumor metastasis and angiogenesis (Courtney et al., 2005).

properties

IUPAC Name

2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSSIVSZNVZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366708
Record name (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

CAS RN

767304-83-6
Record name (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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